Fragment-Based Drug Discovery Growth-Vector Superiority: Five Orthogonal Elaboration Sites vs. Typical 2–3 Vectors
In the context of fragment-based drug discovery (FBDD), the number of chemically addressable growth-vectors directly determines a scaffold's utility for hit-to-lead optimization. 1H-Pyrazolo[3,4-c]pyridin-7-amine provides five distinct, orthogonally functionalizable positions (N1, N2, C3, C5, and C7), each accessible via selective synthetic methodologies [1]. In contrast, commonly used heterocyclic fragments such as indole, benzimidazole, or pyrazolo[1,5-a]pyridine typically offer only 2–3 elaboration sites, limiting diversification potential [2].
| Evidence Dimension | Number of orthogonal growth-vectors for fragment elaboration |
|---|---|
| Target Compound Data | 5 distinct vectors (N1, N2, C3, C5, C7) |
| Comparator Or Baseline | Indole / benzimidazole / pyrazolo[1,5-a]pyridine scaffolds (2–3 vectors) |
| Quantified Difference | ≥ 67% increase in available diversification positions |
| Conditions | Synthetic elaboration via protection/N-alkylation (N1,N2), Suzuki coupling (C3), Buchwald–Hartwig amination (C5), and directed metalation (C7) |
Why This Matters
Enables rapid generation of chemically diverse libraries from a single procurement, maximizing return on investment for medicinal chemistry campaigns.
- [1] Bedwell EV, et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Adv. 2023; 13: 34391-34399. View Source
- [2] Khedkar V, et al. Fragment-based drug discovery: A graphical review. Drug Discovery Today 2025 (Review). View Source
